Tideglusib is under the investigation for the development of treatments for Alzheimer's disease and for progressive supranuclear palsy. It is reported to be a potent anti-inflammatory and neuroprotective that is a non-ATP competitive inhibitor of glycogen synthase kinase 3 (GSK-3). Tideglusib is being developed by the Spanish pharmaceutic company Zeltia group and its current status is withdrawn for the treatment of Alzheimer's disease as of 2012.
Tideglusib
CAS No.: 865854-05-3
VCID: VC0545349
Molecular Formula: C19H14N2O2S
Molecular Weight: 334.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Tideglusib is a small molecule drug that belongs to the class of thiadiazolidines, specifically a 1,2,4-thiadiazolidine-3,5-dione substituted by a naphthalen-1-yl group at position 2 and a benzyl group at position 4 . It is primarily known for its role as a non-ATP competitive inhibitor of glycogen synthase kinase 3 beta (GSK-3β), which has significant implications in neuroprotection and the treatment of neurodegenerative diseases . Mechanism of ActionTideglusib acts as an irreversible inhibitor of GSK-3β, a proline/serine protein kinase involved in various cellular signaling pathways. GSK-3β plays a crucial role in Alzheimer's disease by contributing to β-amyloid and tau pathology. The inhibition of GSK-3β by tideglusib is non-competitive with respect to ATP and involves binding to the motif containing Cys199 . Other Applications
Current StatusTideglusib is currently in late-stage clinical development by AMO Pharma Ltd. for the treatment of myotonic dystrophy type 1 (DM1) . Neuroprotective EffectsTideglusib has been shown to inhibit the activation of astrocytes and microglial cells, presenting neuroprotective effects. It also prevents excitotoxicity by inactivating GSK-3β . In models of excitotoxicity, tideglusib-induced neuroprotection is modulated by PPARγ pathways . Memory and DevelopmentIn juvenile Cdkl5 knockout mice, treatment with tideglusib improved hippocampal development and memory performance, highlighting its potential in early developmental stages . Clinical Applications
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CAS No. | 865854-05-3 | ||||||||||||
Product Name | Tideglusib | ||||||||||||
Molecular Formula | C19H14N2O2S | ||||||||||||
Molecular Weight | 334.4 g/mol | ||||||||||||
IUPAC Name | 4-benzyl-2-naphthalen-1-yl-1,2,4-thiadiazolidine-3,5-dione | ||||||||||||
Standard InChI | InChI=1S/C19H14N2O2S/c22-18-20(13-14-7-2-1-3-8-14)19(23)24-21(18)17-12-6-10-15-9-4-5-11-16(15)17/h1-12H,13H2 | ||||||||||||
Standard InChIKey | PMJIHLSCWIDGMD-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 | ||||||||||||
Canonical SMILES | C1=CC=C(C=C1)CN2C(=O)N(SC2=O)C3=CC=CC4=CC=CC=C43 | ||||||||||||
Appearance | Solid powder | ||||||||||||
Boiling Point | 511.3ºC at 760 mmHg | ||||||||||||
Melting Point | 148-150ºC | ||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||
Solubility | Sparingly soluble | ||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||
Synonyms | 4-benzyl-2-(naphthalene-1-yl)-1,2,4-thiadiazolidine-3,5-dione NP 031112 NP-031112 NP-12 compound NP031112 NP12 compound tideglusi |
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Reference | Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280. Del Ser T (2010). "Phase IIa clinical trial on Alzheimer's disease with NP12, a GSK3 inhibitor". Alzheimer's & Dementia. 6 (4): S147. doi:10.1016/j.jalz.2010.05.455. S2CID 54293332. Eldar-Finkelman H, Martinez A (2011). "GSK-3 Inhibitors: Preclinical and Clinical Focus on CNS". Frontiers in Molecular Neuroscience. 4: 32. doi:10.3389/fnmol.2011.00032. PMC 3204427. PMID 22065134. del Ser T, Steinwachs KC, Gertz HJ, Andrés MV, Gómez-Carrillo B, Medina M, et al. (2013). "Treatment of Alzheimer's disease with the GSK-3 inhibitor tideglusib: a pilot study". Journal of Alzheimer's Disease. 33 (1): 205–15. doi:10.3233/JAD-2012-120805. PMID 22936007. "FDA Grants Fast Track Status to Tideglusib (ZentylorTM) for Progressive Supranuclear Palsy". PR Newswire Europe Including UK Disclose. 10 September 2010. ProQuest 750175748. Domínguez JM, Fuertes A, Orozco L, del Monte-Millán M, Delgado E, Medina M (January 2012). "Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib". The Journal of Biological Chemistry. 287 (2): 893–904. doi:10.1074/jbc.M111.306472. PMC 3256883. PMID 22102280. Neves VC, Babb R, Chandrasekaran D, Sharpe PT (January 2017). "Promotion of natural tooth repair by small molecule GSK3 antagonists". Scientific Reports. 7: 39654. Bibcode:2017NatSR...739654N. doi:10.1038/srep39654. PMC 5220443. PMID 28067250. Gallagher J (2017-01-09). "'Tooth repair drug' may replace fillings". BBC News. Retrieved 2017-01-09. "AMO-2". AMO Pharmaceuticals. Retrieved 2017-09-21. Luna-Medina, R., Cortes-Canteli, M., Sanchez-Galiano, S., et al. NP031112, a thiadiazolidinone compound, prevents inflammation and neurodegeneration under excitotoxic conditions: Potential therapeutic role in brain disorders. J. Neurosci. 27(21), 5766-5776 (2007). Domínguez, J.M., Fuertes, A., Orozco, L., et al. Evidence for irreversible inhibition of glycogen synthase kinase-3β by tideglusib. J. Biol. Chem. 287(2), 893-904 (2012). Morales-Garcia, J.A., Luna-Medina, R., Alonso-Gil, S., et al. Glycogen synthase kinase 3 inhibition promotes adult hippocampal neurogenesis in vitro and in vivo. ACS Chem. Neurosci. 3(11), 963-971 (2012). Martinez, A., Gil, C., and Perez, D.I. Glycogen synthase kinase 3 inhibitors in the next horizon for Alzheimer’s disease treatment. Int. J. Alzheimers Dis. 280502 (2011). |
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PubChem Compound | 11313622 | ||||||||||||
Last Modified | Aug 15 2023 |
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